Cas no 75854-66-9 (1-BROMO-3-METHYLHEXANE)

1-BROMO-3-METHYLHEXANE 化学的及び物理的性質
名前と識別子
-
- 1-BROMO-3-METHYLHEXANE
- d-1-Bromo-3-methylhexane
- DTXSID201314208
- 75854-66-9
- EN300-674044
- SCHEMBL7869266
- AKOS006276310
-
- インチ: InChI=1S/C7H15Br/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3
- InChIKey: VTHCZPQORQUSGN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 178.03571g/mol
- どういたいしつりょう: 178.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 43.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 0Ų
1-BROMO-3-METHYLHEXANE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674044-10.0g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-674044-0.05g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-674044-0.5g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-674044-5.0g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-674044-0.1g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-674044-1.0g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-674044-2.5g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-674044-0.25g |
1-bromo-3-methylhexane |
75854-66-9 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
1-BROMO-3-METHYLHEXANE 関連文献
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Daiane Szczerbowski,Stefan Schulz,Paulo Henrique Gorgatti Zarbin Org. Biomol. Chem. 2020 18 5034
1-BROMO-3-METHYLHEXANEに関する追加情報
Chemical Profile of 1-BROMO-3-METHYLHEXANE (CAS No. 75854-66-9)
1-BROMO-3-METHYLHEXANE, identified by its Chemical Abstracts Service (CAS) number 75854-66-9, is a significant organic compound widely utilized in synthetic chemistry and pharmaceutical research. This brominated alkane, featuring a branched C6 backbone with a bromine substituent at the third carbon and a methyl group at the first carbon, serves as a versatile intermediate in the synthesis of more complex molecules.
The compound’s molecular structure, characterized by its linear chain of six carbon atoms with functional groups at specific positions, makes it particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl and heteroaryl systems, which are prevalent in modern drug candidates. The presence of the bromine atom enhances its reactivity, enabling efficient transformations under mild conditions while maintaining high selectivity.
In recent years, 1-BROMO-3-METHYLHEXANE has garnered attention for its role in the development of novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize derivatives with potential applications in oncology and neurology. A notable study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing indole-based scaffolds, which exhibited inhibitory activity against certain kinases implicated in cancer progression. The study highlighted the compound’s ability to facilitate regioselective bromination, allowing for precise modifications that fine-tune biological activity.
The pharmaceutical industry has also explored 1-BROMO-3-METHYLHEXANE as a precursor for chiral compounds. As enantioselective synthesis becomes increasingly critical in drug development—due to the pronounced differences in efficacy and safety between enantiomers—this brominated alkane has been employed to generate enantiomerically enriched intermediates. Advances in asymmetric catalysis have enabled the efficient production of these intermediates, further solidifying the compound’s importance in medicinal chemistry.
Beyond pharmaceutical applications, 1-BROMO-3-METHYLHEXANE finds utility in materials science and agrochemical research. Its reactivity allows for the introduction of diverse functional groups, making it a valuable building block for polymers and specialty chemicals. For example, researchers have utilized this compound to develop novel polymers with enhanced thermal stability and mechanical properties, which are essential for high-performance materials used in electronics and aerospace.
The synthesis of 1-BROMO-3-METHYLHEXANE typically involves the bromination of 3-methylhexane using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2). These methods are well-established and provide good yields under optimized conditions. However, recent innovations have focused on greener synthetic routes, such as electrochemical bromination or catalytic methods that minimize waste generation. Such advancements align with the growing emphasis on sustainable chemistry practices across the industry.
In conclusion, 1-BROMO-3-METHYLHEXANE (CAS No. 75854-66-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in synthetic chemistry underscores its importance in drug discovery and material science. As research continues to uncover new methodologies for its utilization—and as industries prioritize sustainability—the compound is poised to remain a cornerstone of modern chemical innovation.
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